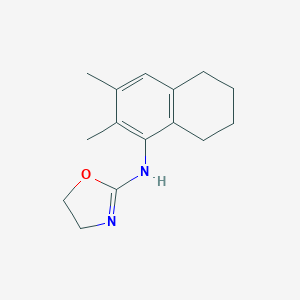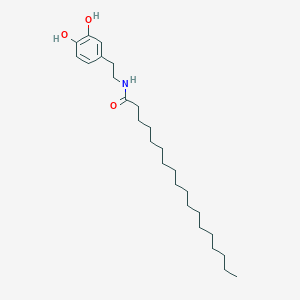
Stearda
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Stearda has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study fatty acid amides and their interactions with enzymes.
Biology: Investigated for its role in cellular signaling pathways and its effects on enzyme activity.
Wirkmechanismus
Target of Action
Stearda, also known as N-Stearoyldopamine, is an endogenous fatty acid dopamide . It primarily targets the 5-lipoxygenase (5-LO) enzyme . The 5-LO enzyme plays a crucial role in the conversion of arachidonic acid into leukotrienes, which are lipid mediators involved in inflammation .
Mode of Action
This compound acts as an inhibitor of the 5-LO enzyme . It also displays ‘entourage’ effects on endovanilloids NADA and anandamide .
Biochemical Pathways
This compound potentiates TRPV1-mediated effects of NADA in vitro and in vivo . It enhances effects on intracellular Ca2+ (EC50 lowered 3-fold) and nociception . This suggests that this compound may influence calcium signaling pathways and pain perception.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and therapeutic efficacy of a compound
Result of Action
This compound’s inhibition of the 5-LO enzyme and its potentiation of TRPV1-mediated effects suggest that it may have anti-inflammatory effects and influence pain perception . .
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is currently unknown. Environmental conditions can significantly impact the effectiveness of a compound . Future research should consider factors such as temperature, pH, and the presence of other biological molecules when studying this compound’s mechanism of action.
Biochemische Analyse
Biochemical Properties
Stearda plays a significant role in biochemical reactions. It interacts with enzymes such as 5-lipoxygenase, where it acts as an inhibitor . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing the enzyme’s normal function .
Cellular Effects
This compound has varying effects on different types of cells. For instance, it is cytotoxic to K562 chronic myeloid leukemia cells, HOS osteosarcoma fibroblasts, and IMR-32 neuroblastoma cells . It influences cell function by inhibiting 5-lipoxygenase, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules like enzymes. It inhibits 5-lipoxygenase, which can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the lipoxygenase pathway, where it interacts with the enzyme 5-lipoxygenase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stearda is typically synthesized by reacting dopamine with stearic acid. This reaction is generally carried out in an organic solvent such as ethanol, dimethylformamide, or chloroform . The reaction conditions often involve heating and stirring to ensure complete conjugation of dopamine and stearic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process would likely involve large-scale reactors and purification systems to ensure high purity and yield. The use of organic solvents and controlled reaction conditions would be essential to maintain the integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Stearda undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, affecting its catecholamine structure.
Reduction: Reduction reactions can modify the functional groups attached to the dopamine moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups of the catecholamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to quinone derivatives, while reduction can yield modified dopamine structures.
Vergleich Mit ähnlichen Verbindungen
N-oleoyl dopamine: Another fatty acid amide with similar structural features but different fatty acid components.
Anandamide: An endocannabinoid with a similar amide linkage but different biological targets.
N-arachidonoyl dopamine: Shares structural similarities but has different fatty acid components and biological activities.
Uniqueness: Stearda’s uniqueness lies in its specific combination of dopamine and stearic acid, which confers distinct biological activities, particularly its potent inhibition of 5-lipoxygenase and its effects on TRPV1 receptors .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCSVLPLQCBIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434391 | |
| Record name | STEARDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105955-10-0 | |
| Record name | N-Stearoyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STEARDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-STEAROYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKN6T3V4BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of N-Stearoyldopamine (STEARDA) on the TRPV1 receptor?
A1: Research indicates that this compound, unlike its structurally similar counterparts N-Oleoyldopamine (OLDA) and N-Palmitoyldopamine (PALDA), does not activate the TRPV1 receptor. Studies using VR1-transfected HEK 293 cells showed that this compound failed to induce calcium influx, a key indicator of TRPV1 activation []. Furthermore, in vivo studies demonstrated that this compound did not affect paw withdrawal latencies from a radiant heat source, suggesting a lack of nociceptive response typically associated with TRPV1 activation [].
Q2: How does the structure of N-acyldopamines, specifically the fatty acid chain length, influence their activity on the TRPV1 receptor?
A2: The study by Chu et al. [] highlights the importance of a long, unsaturated fatty acid chain for optimal interaction with the TRPV1 receptor. While OLDA, possessing an 18-carbon unsaturated fatty acid chain, effectively activated TRPV1, both PALDA (16-carbon saturated chain) and this compound (18-carbon saturated chain) failed to elicit a response. This suggests that both chain length and the presence of unsaturation are crucial for binding and activating the TRPV1 receptor within this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



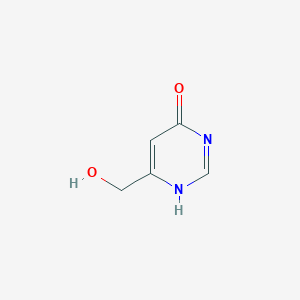

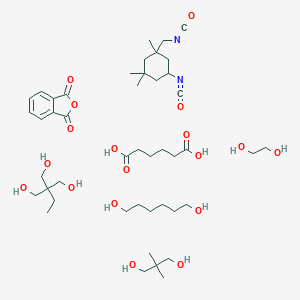
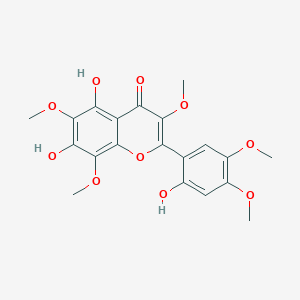

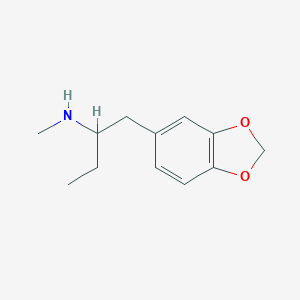


![(5-acetyl-6-acetyloxy-9-oxo-6,7-dihydro-1H-imidazo[1,2-a]purin-7-yl) acetate](/img/structure/B9425.png)
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
